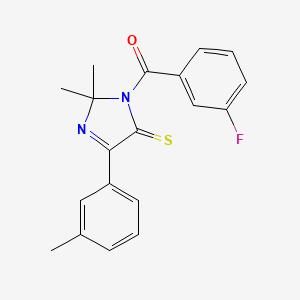![molecular formula C26H22N4O6 B2357982 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)méthyl]-3-(3,4,5-triméthoxyphényl)quinazoline-2,4-dione CAS No. 899921-87-0](/img/new.no-structure.jpg)
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)méthyl]-3-(3,4,5-triméthoxyphényl)quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Pharmaceutique
La partie pyrido[1,2-a]pyrimidine, une structure de base dans ce composé, est connue pour son importance pharmaceutique. Les composés ayant cette structure ont été utilisés comme tranquillisants, antiallergiques, anti-ulcéreux, et plus encore . Le groupe triméthoxyphényle pourrait potentiellement améliorer ces propriétés, faisant de ce composé un candidat pour le développement de médicaments et la recherche en chimie médicinale.
Synthèse Organique
Ce composé pourrait servir d'intermédiaire dans la synthèse de molécules organiques complexes. Sa structure rigide et ses multiples groupes fonctionnels en font un précurseur polyvalent pour la construction de molécules plus grandes et biologiquement actives, notamment dans la synthèse des alcaloïdes de la rutaecarpine .
Études d'Activité Biologique
Les activités biologiques des pyrido[1,2-a]pyrimidines comprennent des propriétés anti-VIH, neurotropes et protectrices contre le stress . Le composé spécifique en question pourrait être étudié pour des activités similaires, conduisant potentiellement à de nouveaux agents thérapeutiques.
Mécanisme D'action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been noted for their wide range of biological activity . Noteworthy among pyrido[2,3-d]pyrimidin-7-one derivatives are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent .
Biochemical Pathways
Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They are also crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .
Propriétés
Numéro CAS |
899921-87-0 |
|---|---|
Formule moléculaire |
C26H22N4O6 |
Poids moléculaire |
486.484 |
Nom IUPAC |
1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-34-20-13-17(14-21(35-2)24(20)36-3)30-25(32)18-8-4-5-9-19(18)29(26(30)33)15-16-12-23(31)28-11-7-6-10-22(28)27-16/h4-14H,15H2,1-3H3 |
Clé InChI |
XSOJSWOJCVCGQL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)
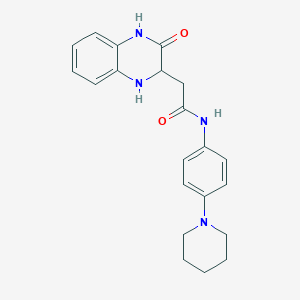


![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
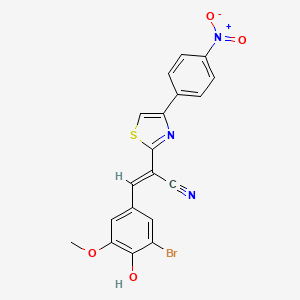


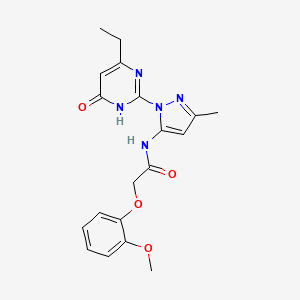
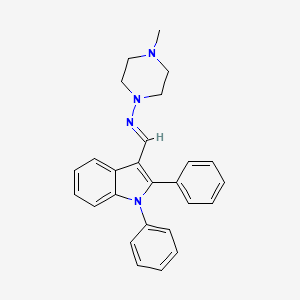
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)
